molecular formula C14H17N3O4 B2573800 N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide CAS No. 2034496-07-4

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide

Cat. No.: B2573800
CAS No.: 2034496-07-4
M. Wt: 291.307
InChI Key: QILNQUIYIWRKMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, which is known for its stability and reactivity, making it a valuable component in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide typically involves a multi-step process. One common method includes the reaction of isonicotinic acid with 2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents like toluene can enhance the reaction efficiency and product isolation .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This compound can affect calcium channels, which play a crucial role in cellular signaling and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)isonicotinamide stands out due to its unique combination of the pyrrolidinone ring and isonicotinamide moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c18-12-1-2-13(19)17(12)8-10-21-9-7-16-14(20)11-3-5-15-6-4-11/h3-6H,1-2,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILNQUIYIWRKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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